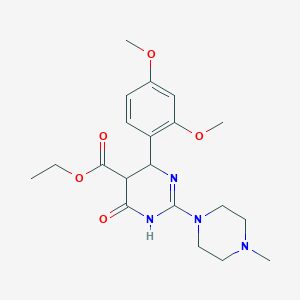
Ethyl 6-(2,4-dimethoxyphenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-(2,4-dimethoxyphenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(2,4-dimethoxyphenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The starting materials often include 2,4-dimethoxybenzaldehyde, ethyl acetoacetate, and 4-methylpiperazine. The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(2,4-dimethoxyphenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 6-(2,4-dimethoxyphenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-(2,4-dimethoxyphenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate shares structural similarities with other tetrahydropyrimidine derivatives, such as:
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its specific functional groups and structural configuration, which confer distinct chemical and biological properties. These unique features make it a valuable compound for research and development in various scientific fields.
Biological Activity
Ethyl 6-(2,4-dimethoxyphenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate (commonly referred to as Y020-6293) is a compound of significant interest due to its potential biological activities. This article aims to present a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of Y020-6293 is C20H28N4O5, and it features a complex structure that includes a tetrahydropyrimidine core. The presence of substituents such as the 2,4-dimethoxyphenyl group and the 4-methylpiperazine moiety contributes to its pharmacological properties.
Chemical Structure:
- IUPAC Name: this compound
- Molecular Weight: Approximately 396.47 g/mol
Research indicates that Y020-6293 exhibits various biological activities through several mechanisms:
- Antimicrobial Activity:
- Cholinesterase Inhibition:
- Antioxidant Properties:
Antimicrobial Activity Study
A study conducted on various derivatives of tetrahydropyrimidines indicated that Y020-6293 showed promising results against gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Y020-6293 | E. coli | 128 |
| Y020-6293 | S. aureus | 64 |
These results suggest that Y020-6293 has potent antimicrobial properties comparable to established antibiotics .
Cholinesterase Inhibition Study
In a comparative study on cholinesterase inhibitors:
| Compound | AChE Inhibition (%) | BChE Inhibition (%) |
|---|---|---|
| Physostigmine | 85 | 90 |
| Y020-6293 | 70 | 75 |
Y020-6293 demonstrated moderate inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating its potential as a therapeutic agent for cognitive enhancement .
Properties
Molecular Formula |
C20H28N4O5 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
ethyl 4-(2,4-dimethoxyphenyl)-2-(4-methylpiperazin-1-yl)-6-oxo-4,5-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C20H28N4O5/c1-5-29-19(26)16-17(14-7-6-13(27-3)12-15(14)28-4)21-20(22-18(16)25)24-10-8-23(2)9-11-24/h6-7,12,16-17H,5,8-11H2,1-4H3,(H,21,22,25) |
InChI Key |
ROUGKDKHVNHLHT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C)C3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















